
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is a synthetic peptide derivative that incorporates the benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyloxycarbonyl group is particularly useful for protecting amine groups during the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected L-phenylalanine is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.
化学反応の分析
Types of Reactions
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: L-phenylalanine, glycylglycine, and benzyloxycarbonyl derivatives.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Benzyl alcohol and deprotected peptides.
科学的研究の応用
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for pharmaceuticals and biotechnology applications.
作用機序
The mechanism of action of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine involves its role as a protected peptide intermediate. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
類似化合物との比較
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is unique due to its incorporation of the benzyloxycarbonyl protecting group. Similar compounds include:
((Benzyloxy)carbonyl)-L-phenylalanine: Used for protecting the amino group of L-phenylalanine.
((Benzyloxy)carbonyl)-L-glycine: Used for protecting the amino group of glycine.
((Benzyloxy)carbonyl)-L-alanylglycine: Used for protecting the amino group of alanylglycine.
These compounds share the common feature of the benzyloxycarbonyl group, which provides stability and ease of removal, making them valuable in peptide synthesis.
特性
分子式 |
C21H23N3O6 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
2-[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27)/t17-/m0/s1 |
InChIキー |
BKVFAOYJBLSVSK-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


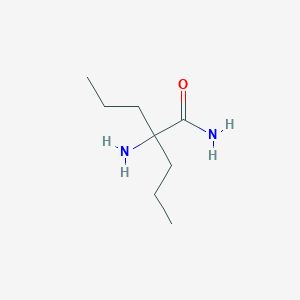
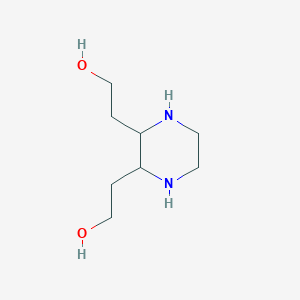
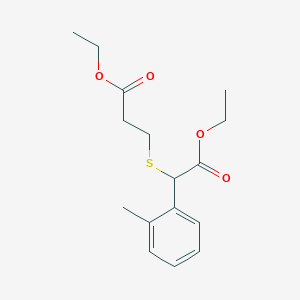
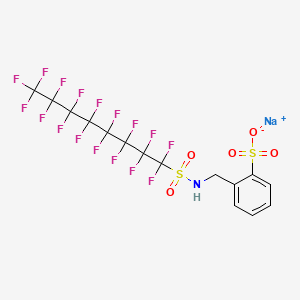

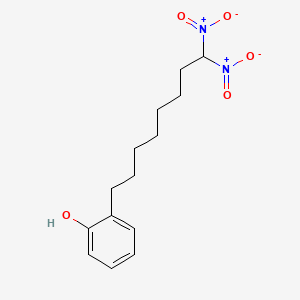

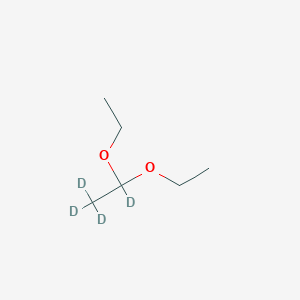
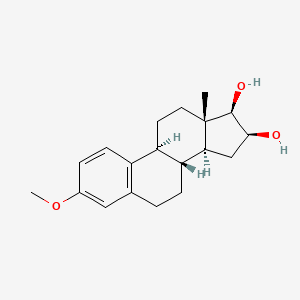
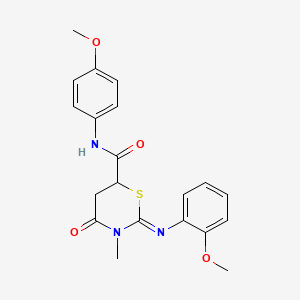
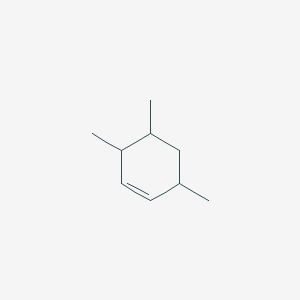
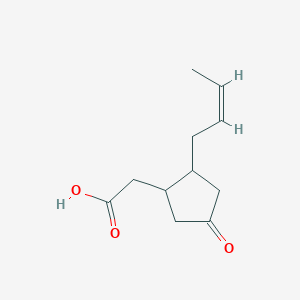
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)

